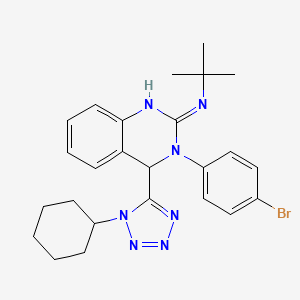
Anticancer agent 77
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 77 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 77 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction processes, utilizing continuous flow reactors, and employing advanced purification techniques. The industrial production methods are designed to meet regulatory standards and ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 77 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 77 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying the structure-activity relationship of anticancer agents. In biology, it is used to investigate the molecular mechanisms of cancer cell inhibition and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, its applications extend to the pharmaceutical industry, where it is being developed into formulations for clinical use.
Wirkmechanismus
The mechanism of action of Anticancer agent 77 involves the inhibition of key molecular targets and pathways associated with cancer cell proliferation and survival. It primarily targets specific enzymes and receptors involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death. The compound also modulates signaling pathways such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Several compounds share structural and functional similarities with Anticancer agent 77. These include quinoxaline derivatives, selenocyanates, and various N-heteroaromatic compounds . These compounds also exhibit potent anticancer activities and are being studied for their therapeutic potential.
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and higher specificity towards certain cancer cell types. Additionally, its ability to modulate multiple signaling pathways simultaneously makes it a more versatile and effective anticancer agent.
Eigenschaften
Molekularformel |
C25H30BrN7 |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-N-tert-butyl-4-(1-cyclohexyltetrazol-5-yl)-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
YWHWJUCYVRVOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)




